molecular formula C10H8N2O2 B1617051 3-Methyl-5-nitroquinoline CAS No. 103754-53-6

3-Methyl-5-nitroquinoline

Cat. No.: B1617051
CAS No.: 103754-53-6
M. Wt: 188.18 g/mol
InChI Key: YWIZXDYNJNYJGS-UHFFFAOYSA-N
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Description

3-Methyl-5-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of a methyl group at the third position and a nitro group at the fifth position of the quinoline ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 3-methylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method employs a mixture of 3-methylquinoline and a nitrating agent, such as nitric acid, under microwave irradiation .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-Methyl-5-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 3-Carboxy-5-nitroquinoline.

Scientific Research Applications

3-Methyl-5-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroquinoline: Lacks the methyl group, which affects its physical and chemical properties.

    3-Methyl-6-nitroquinoline: The nitro group is at a different position, leading to different reactivity and biological activity.

Uniqueness

The combination of these functional groups provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-8-9(11-6-7)3-2-4-10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZXDYNJNYJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300465
Record name 3-methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103754-53-6
Record name 3-methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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